molecular formula C10H6ClN3OS B7467947 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile

4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile

Cat. No. B7467947
M. Wt: 251.69 g/mol
InChI Key: OTNYUFWDZZYOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile, also known as CTM, is a chemical compound that has been widely used in scientific research due to its unique properties. CTM is a synthetic molecule that belongs to the class of benzonitrile derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile exerts its biological activity by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling and regulation. 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has also been shown to inhibit the activity of phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic nucleotides. Additionally, 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has been shown to inhibit the activity of cyclooxygenase, an enzyme that catalyzes the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has also been shown to exhibit antioxidant activity, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has several advantages for lab experiments. It is a synthetic molecule, which allows for easy modification of its chemical structure to enhance its biological activity. 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile is also relatively stable and can be easily synthesized in large quantities. However, 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile also has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its use in certain experimental conditions. Additionally, 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has not been extensively studied for its potential toxicity and side effects.

Future Directions

There are several future directions for research on 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile. One potential area of research is the development of more potent and selective 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile analogs for use in drug discovery. Another area of research is the elucidation of the molecular mechanism of 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the potential toxicity and side effects of 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile, which may limit its clinical use.

Synthesis Methods

The synthesis of 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile involves the reaction of 5-chlorothiadiazole-4-carbaldehyde with 4-hydroxybenzonitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile. The purity of the final product can be enhanced by recrystallization and purification techniques.

Scientific Research Applications

4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the field of medicinal chemistry and drug discovery. 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase C, phosphodiesterase, and cyclooxygenase. It has also been studied for its potential anticancer properties. 4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile has been shown to induce apoptosis in cancer cells by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in cell survival and proliferation.

properties

IUPAC Name

4-[(5-chlorothiadiazol-4-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3OS/c11-10-9(13-14-16-10)6-15-8-3-1-7(5-12)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYUFWDZZYOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile

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